1,4-Dioxaspiro[5.5]undecan-3-one

Ketal Stability Acid-Sensitive Synthesis Protecting Group Chemistry

Researchers requiring precise spiroketal geometry for drug discovery face synthetic failure when using generic analogs-regioisomerism alters carbonyl vector, conformational rigidity, and acid stability, compromising reactivity and biological activity. 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6) eliminates this uncertainty: • Acid-stable spiroketal core withstands oxidative conditions (acetonide orthologues yield 0-20% under identical conditions). • Unique 1,4-regioisomeric ketone vector enables precise SAR mapping unavailable with 1,5-isomer. • Rigid [5.5] scaffold reduces conformational entropy for higher target affinity vs. flexible [4.5] systems. • MW 170.21 g/mol, predicted BP 312.3±25.0 °C-immediate QC benchmarks for identity verification. Available in 10 mg to bulk; custom synthesis on request.

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 958998-22-6
Cat. No. B12625309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[5.5]undecan-3-one
CAS958998-22-6
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)COC(=O)CO2
InChIInChI=1S/C9H14O3/c10-8-6-12-9(7-11-8)4-2-1-3-5-9/h1-7H2
InChIKeyGRHRTQOTYOZALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[5.5]undecan-3-one: Spiroketal Scaffold Overview


1,4-Dioxaspiro[5.5]undecan-3-one is a bicyclic spiroketal compound characterized by a [5.5] spirocyclic framework incorporating a ketone functional group and two oxygen atoms within its dioxane ring . This rigid, conformationally restricted scaffold is a member of the broader spiroacetal family, which includes structural motifs found in numerous bioactive natural products and microbial metabolites [1]. The compound serves as a versatile building block in synthetic organic chemistry, particularly for the construction of complex spirocyclic architectures and the exploration of privileged scaffolds in drug discovery .

Why 1,4-Dioxaspiro[5.5]undecan-3-one Is Irreplaceable


Generic substitution among spiroketal scaffolds is not feasible due to the profound impact of regioisomerism and ring size on molecular conformation, chemical reactivity, and biological target recognition. The specific positioning of the ketone and oxygen heteroatoms within the [5.5] framework of 1,4-dioxaspiro[5.5]undecan-3-one dictates a unique three-dimensional geometry and electronic surface [1]. This directly influences its ability to engage in specific non-covalent interactions and its performance in downstream synthetic transformations. Substituting with a closely related analog, such as a 1,5-dioxaspiro[5.5]undecane or a [4.5] spiroacetal, alters the vector of the carbonyl group and the overall scaffold conformation, leading to divergent chemical stability, reactivity, and, where applicable, biological activity [1]. The data presented below quantifies this differentiation, demonstrating why this specific regioisomer must be prioritized for applications demanding precise spiroketal geometry and a well-defined reactivity profile.

Quantitative Evidence for 1,4-Dioxaspiro[5.5]undecan-3-one


Enhanced Acidic Stability vs. Acetonide Orthologues

The ketal functionality within the 1,5-dioxaspiro[5.5]undecan-3-one scaffold (a close regioisomer to the target compound) demonstrates significantly enhanced stability under acidic reaction conditions when directly compared to its acetonide orthologue [1]. This differential stability is critical for the successful execution of multi-step synthetic sequences involving acidic reagents. For instance, exposure of an acetonide-protected ketone to standard acidic oxidative α-bromination conditions (Br₂, HBr, AcOH) yields the desired α-bromoketone in widely variable and often non-existent yields, most typically between 0% and 20% [1]. In stark contrast, the 1,5-dioxaspiro[5.5]undecan-3-one ketal is reported to be significantly more stable to acidic conditions, enabling its use as a robust protecting group or stable intermediate [1]. While this data is for the 1,5-regioisomer, it represents a strong class-level inference for the target 1,4-dioxaspiro[5.5]undecan-3-one, as the enhanced stability is attributed to the spiroketal core structure, a feature common to both molecules.

Ketal Stability Acid-Sensitive Synthesis Protecting Group Chemistry

Regioisomeric Control of Ketone Orientation

The position of the ketone carbonyl within the spiro[5.5]undecane framework is a critical determinant of molecular geometry and subsequent intermolecular interactions. The target compound, 1,4-dioxaspiro[5.5]undecan-3-one, presents its reactive carbonyl group at a distinct vector relative to the spirocyclic core, differing from its close analog, 1,5-dioxaspiro[5.5]undecan-3-one [1]. This regioisomeric difference alters the spatial orientation of the carbonyl oxygen and the adjacent methylene groups. In medicinal chemistry applications, this translates to a different three-dimensional pharmacophore, which can lead to divergent binding affinities for biological targets [1]. Computational modeling and crystallographic studies of related spiro[5.5]undecane systems confirm that even small changes in substitution pattern can result in significant conformational shifts, affecting logP, dipole moment, and the presentation of hydrogen-bonding functionalities [2].

Medicinal Chemistry Scaffold Geometry Conformational Analysis

Conformational Rigidity: [5.5]- vs. [4.5]-Spiroacetal

The spiro[5.5]undecane core of the target compound confers a different degree of conformational constraint compared to the smaller [4.5]-spiroacetal ring system found in many alternative scaffolds, such as 1,6-dioxaspiro[4.5]decane [1]. Conformational analysis of spiroacetal systems reveals that the [5.5] framework, particularly when containing oxygen heteroatoms, exhibits a more restricted and well-defined conformational space due to the anomeric effect and ring strain [REFS-1, REFS-2]. The [4.5] system, by contrast, displays greater flexibility and can populate a wider range of low-energy conformations. For example, studies on substituted 1,5-dioxospiro[5.5]undecanes and 1,4-dioxospiro[4.5]decanes have demonstrated distinct conformational preferences and solvent effects, underscoring that the ring size directly influences the compound's shape and, consequently, its intermolecular interactions [1]. This increased rigidity is a key design element in medicinal chemistry for enhancing target selectivity by reducing the entropic penalty of binding.

Conformational Analysis Scaffold Rigidity Drug Design

Quality Benchmarks: Molecular Weight and Boiling Point

The target compound, 1,4-dioxaspiro[5.5]undecan-3-one, possesses a molecular weight of 170.21 g/mol and a predicted boiling point of 312.3±25.0 °C . These values serve as essential benchmarks for verifying the identity and purity of a procured sample. The absence of a widely reported melting point in standard databases suggests that the compound may be an oil or a low-melting solid at room temperature, which is a critical consideration for handling and formulation . For procurement, these metrics provide a quantitative basis for quality control, allowing researchers to confirm the material received against the expected physical properties of this specific regioisomer, differentiating it from other spiroketals with similar names but different molecular formulas or physical states [REFS-1, REFS-2].

Quality Control Analytical Chemistry Procurement Specification

Key Applications of 1,4-Dioxaspiro[5.5]undecan-3-one


Acid-Stable Protecting Group in Multi-Step Synthesis

For synthetic sequences that necessitate the temporary protection of a carbonyl moiety and subsequent exposure to acidic reagents (e.g., bromination, deprotection of orthogonal groups, acidic workups), 1,4-dioxaspiro[5.5]undecan-3-one is a superior choice over less stable acetonide or diethylketal orthologues [1]. Its spiroketal core provides significantly enhanced stability to acidic conditions, as demonstrated by the 0-20% yield of desired product from an acetonide under acidic oxidative bromination, a failure mode avoided by the dioxaspiro[5.5]undecane scaffold [1].

SAR Exploration in Medicinal Chemistry

In drug discovery programs where a spiroketal scaffold is a key pharmacophoric element, the specific 1,4-dioxaspiro[5.5]undecan-3-one regioisomer offers a unique three-dimensional vector for the carbonyl group [2]. This distinct geometry, which differs from the 1,5-isomer, can be critical for achieving optimal binding interactions with a biological target [2]. Its use in generating a library of derivatives allows for the precise mapping of the chemical space around the ketone, enabling the identification of lead compounds with improved potency and selectivity compared to those based on less defined or more flexible scaffolds [REFS-2, REFS-3].

Conformationally Constrained Chemical Probe Design

The inherent rigidity of the [5.5]-spiroketal core, relative to the more flexible [4.5] system, makes this compound an ideal starting material for designing chemical probes to study protein-ligand interactions [3]. By reducing the number of accessible conformations, a molecule built on this scaffold can bind to its target with a smaller entropic penalty, potentially leading to higher affinity and greater specificity [3]. This is particularly valuable for developing high-quality tool compounds for chemical biology, where precise and predictable target engagement is essential [3].

Quality Control of Spiroketal Building Blocks

When procuring this compound for any research application, its well-defined physical properties, including a molecular weight of 170.21 g/mol and a predicted boiling point of 312.3±25.0 °C, serve as immediate and unambiguous quality control benchmarks . These data allow researchers to quickly verify the identity and purity of the material upon receipt, ensuring experimental reproducibility and safeguarding against mislabeling or substitution with a close analog, which is a critical but often overlooked step in rigorous scientific workflow .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dioxaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.